Cas no 867-13-0 (Triethyl phosphonoacetate)

Triethyl phosphonoacetate is a versatile reagent utilized in organic synthesis. Its key advantage lies in its ability to participate in Mitsunobu reactions and other transformations involving nucleophilic substitution, thus offering a efficient route to various ester derivatives. It possesses excellent stability and handling characteristics.
Triethyl phosphonoacetate structure
Triethyl phosphonoacetate structure
Product Name:Triethyl phosphonoacetate
CAS No:867-13-0
MF:C8H17O5P
MW:224.191344022751
MDL:MFCD00009177
CID:40084
PubChem ID:24887466
Update Time:2025-11-01

Triethyl phosphonoacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(diethoxyphosphoryl)acetate
    • TEPA
    • Diethyl ethoxycarbonylmethylphosphonate
    • Phosphonoacetic acid triethyl ester
    • Triethyl phosphonacetate
    • (Ethoxycarbonylmethyl)-diethoxyphosphine oxide
    • Triethyl phosphonoacetate
    • Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester
    • DIETHYLPHOSPHONOACETIC ACID ETHYL ESTER
    • Triethyl Phosphonoac
    • AURORA KA-1452
    • diethoxyphosphoryl-acetic acid ethyl ester
    • Diethyl [(ethoxycarbonyl)methyl]phosphonate
    • PHOSPHONOACETIC ACID ETHYL ESTER
    • tl465
    • TRIETHY
    • TRIETHYL PHOSPHONOACEATE
    • Triethyl Phosphonoacetate ( Tepp)
    • TRIETHYL PHOSPHONOACETATE FOR SYNTHESIS
    • TRIETHYLPHOSPONOACETATE
    • Trietyl Phosphonoacetate
    • (Diethoxyphosphinyl)acetic acid ethyl ester
    • NSC 13898
    • NSC 16128
    • Ethyl Diethylphosphonoacetate
    • Ethyl (diethoxyphosphoryl)acetate
    • Ethyl (diethylphosphono)acetate
    • Triethyl phosphonoethanoate
    • Diethyl carboethoxymethylphosphonate
    • Acetic acid, (diethoxyphosphinyl)-, ethyl ester
    • Ethyl diethoxyphosphoryl acetate
    • Diethyl ethoxycarbonylmethanephosphonate
    • ETHYL (DIETHOXYPHOSPHINYL)ACETATE
    • Diethyl carbethoxymethylphosphonate
    • Phosphonoacetic acid, triethyl ester
    • Triethylphosphonoacetate
    • TL 4
    • Acetic acid, (diethoxyphosphinyl)-, ethyl ester (9CI)
    • Acetic acid, phosphono-, triethyl ester (6CI, 7CI, 8CI)
    • (Diethoxyphosphoryl)acetic acid ethyl ester
    • (Ethoxycarbonylmethyl)diethoxyphosphine oxide
    • 2-(Diethoxyphosphinyl)acetic acid ethyl ester
    • 2-Phosphonoacetic acid triethyl ester
    • Carbethoxymethyldiethyl phosphonate
    • Diethyl 2-ethoxy-2-oxoethylphosphonate
    • Diethyl phosphonoacetic acid ethyl ester
    • Ethyl 2-(diethoxylphosphoryl)acetate
    • Ethyl 2-(diethoxyphosphinyl)acetate
    • Ethyl 2-(diethylphosphono)acetate
    • Ethyl α-diethylphosphonoacetate
    • JC 224
    • Triethyl 2-phosphonoacetate
    • Triethyl phosphonoacetate,99%
    • EINECS 212-757-6
    • ethyl(diethoxyphosphoryl)acetate
    • CBDivE_001998
    • CAS-867-13-0
    • NSC-13898
    • phosphonoacetic acid-triethyl ester
    • ethyl 2-(diethyl phosphono)acetate
    • 2-diethoxyphosphorylacetic acid ethyl ester
    • Q-201872
    • DTXSID4041573
    • TL-465
    • Triethyl phosphonoacetate, 98%
    • MFCD00009177
    • WLN: OPO&O&2&2&1VO2
    • Tox21_302053
    • AKOS009156982
    • 022826171T
    • Ethanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester
    • TriethylPhosphonoacetate-d2
    • NSC16128
    • NS00003566
    • CS-W009140
    • diethylethoxycarbonylmethyl-phosphonate
    • ethyl2-(diethoxyphosphoryl)acetate
    • NCGC00255680-01
    • ethyl 2-(diethoxyphosphoryl)ethanoate
    • EN300-52552
    • Q7841458
    • DB-013131
    • ethyl 2-diethoxyphosphorylacetate
    • 867-13-0
    • NSC-16128
    • NSC13898
    • ethyl diethylphosphonoactate
    • ethyldiethylphosphonoacetate
    • BCP24434
    • diethoxyphosphorylactic acid ethyl ester
    • InChI=1/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H
    • Diethyl phosphonoacetic acid, ethyl ester
    • Acetic acid, diethylphosphono-, ethyl ester
    • D1523
    • SCHEMBL16047
    • ethyl-2-(diethoxylphosphoryl)acetate
    • Triethyl phosphonoacetate, purum, >=97.0% (GC)
    • STL477594
    • Acetic acid, (diethylphosphono)-, ethyl ester
    • UNII-022826171T
    • (diethoxyphosphoryl)-acetic acid ethyl ester
    • DTXCID2021573
    • Ethyl (diethoxy-phosphoryl)-acetate
    • HY-Y0677
    • F0001-2154
    • TL 465
    • ethyl diethoxyphosphinylacetate
    • (Ethoxycarbonylmethyl)diethoxyphospshine oxide
    • STR01192
    • EC 212-757-6
    • (diethoxy-phosphoryl)-acetic acid ethyl ester
    • O,O-Diethyl ethoxycarbonylmethyl phosphonate
    • Acetic acid, triethyl ester
    • Ethyl (diethoxyphosphoryl)acetate #
    • CHEMBL3185304
    • Acetic acid, phosphono-, triethyl ester
    • triethyl phosphono acetate
    • Triethylophosphonoacetate
    • ethyl(diethoxyphosphinyl)acetate
    • Ethyl-2-(diethoxyphosphoryl)acetate
    • ethyl diethoxyphosphorylacetate
    • MDL: MFCD00009177
    • Inchi: 1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3
    • InChI Key: GGUBFICZYGKNTD-UHFFFAOYSA-N
    • SMILES: O=C(CP(OCC)(OCC)=O)OCC
    • BRN: 1343714

Computed Properties

  • Exact Mass: 224.08100
  • Monoisotopic Mass: 224.081
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 8
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.5
  • Topological Polar Surface Area: 61.8

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.13 g/mL at 25 °C(lit.)
  • Melting Point: -24°C
  • Boiling Point: 145°C/9mmHg(lit.)
  • Flash Point: Fahrenheit: 221 ° f
    Celsius: 105 ° c
  • Refractive Index: n20/D 1.431(lit.)
    n20/D 1.432
  • Water Partition Coefficient: Slightly miscible with water.
  • PSA: 71.64000
  • LogP: 1.81560
  • Solubility: Not determined

Triethyl phosphonoacetate Security Information

  • Symbol: GHS09
  • Prompt:warning
  • Signal Word:None
  • Hazard Statement: H411
  • Warning Statement: P273
  • Hazardous Material transportation number:UN 3082 9/PG 3
  • WGK Germany:3
  • Hazard Category Code: 51/53
  • Safety Instruction: S61-S37/39-S26
  • RTECS:AG9800000
  • Hazardous Material Identification: Xi
  • HazardClass:9
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Inert atmosphere,2-8°C
  • Risk Phrases:R36/37/38; R51/53

Triethyl phosphonoacetate Customs Data

  • HS CODE:2931901990
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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Triethyl phosphonoacetate Production Method

Production Method 1

Reaction Conditions
Reference
Domino-reduction-aldolization Reactions Catalyzed Inter- and Intramolecularly by Chiral Copper Complexes
Deschamp, Julia, 2008, , ,

Production Method 2

Reaction Conditions
Reference
Development of Catalysts for the Addition of N-H and O-H to Carbon-Carbon Double Bonds
Taylor, Jason Guy, 2008, , ,

Production Method 3

Reaction Conditions
1.1 30 min, 60 - 80 °C
Reference
Synthesis and spectroscopic characterization of [1'-14C]ubiquinone-2, [1'-14C]-5-demethoxy-5-hydroxyubiquinone-2, and [1'-14C]-5-demethoxyubiquinone-2
Van der Klei, Anita; et al, European Journal of Organic Chemistry, 2002, (17), 3015-3023

Production Method 4

Reaction Conditions
Reference
Studies on the synthesis of vitamin D metabolites and analogs. Synthesis of 1α,3β,25-trihydroxy-21-norcholesta-5,7-diene triacetate
Pumar, M. C.; et al, Anales de Quimica, 1988, 84(1), 105-11

Production Method 5

Reaction Conditions
1.1 Catalysts: Iodine ;  2 h, 80 °C
Reference
Synthesis of triethyl phosphonoacetate esters catalyzed by iodine
Cai, Xiaohua; et al, Huaxue Yanjiu, 2006, 17(1), 41-43

Production Method 6

Reaction Conditions
1.1 2 h, 120 °C; 2 h, 165 °C
Reference
Simple synthesis of new 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives and their anticancer activity in vitro
Lan, Lan; et al, Heterocycles, 2014, 89(2), 375-397

Production Method 7

Reaction Conditions
1.1 1.5 h, 156 °C; 2.5 h, 156 °C
Reference
Study on the synthesis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate
Zhao, Jianbin; et al, Guangdong Huagong, 2013, 40(22),

Production Method 8

Reaction Conditions
1.1 rt → 100 °C; 2 h, 100 °C
Reference
Synthesis and α-glucosidase inhibitory activity of cinnamic amides
Cai, Xiao-Hua; et al, Youji Huaxue, 2007, 27(1), 77-81

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether
1.2 -
Reference
Reaction of diethyl phosphorochloridite with enolates: a general method for synthesis of β-keto phosphonates and α-phosphono esters through carbon-phosphorus bond formation
Lee, Koo; et al, Journal of Organic Chemistry, 1991, 56(19), 5556-60

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water
Reference
Synthesis of dialkyl alkoxycarbonylmethanephosphonates (alkyl dialkoxyphosphinylacetates) using phase-transfer catalysis
Ye, Weizhen; et al, Synthesis, 1985, (10), 986-8

Production Method 11

Reaction Conditions
1.1 Catalysts: Copper(II) acetylacetonate ;  heated
Reference
Diethyl phosphonite
Green, Kenneth, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Production Method 12

Reaction Conditions
1.1 Catalysts: Copper(II) acetylacetonate Solvents: Benzene
Reference
A new one-pot synthesis of dialkyl phosphonates from diazo compounds and dialkyl hydrogen phosphites
Polozov, A. M.; et al, Synthesis, 1990, (6), 515-17

Production Method 13

Reaction Conditions
1.1 Reagents: Triethyl phosphite ;  5 h, 150 °C
1.2 Reagents: Phosphorus pentachloride ;  16 h, 80 °C
Reference
Rational design of a minimal and highly enriched CYP102A1 mutant library with improved regio-, stereo- and chemoselectivity
Seifert, Alexander; et al, ChemBioChem, 2009, 10(5), 853-861

Production Method 14

Reaction Conditions
Reference
Synthesis of halogenated phosphonoacetate esters
McKenna, Charles E.; et al, Journal of Organic Chemistry, 1986, 51(26), 5467-70

Production Method 15

Reaction Conditions
1.1 Reagents: Water Catalysts: Sulfuric acid
Reference
Reaction of haloacetylenephosphonates with nucleophilic anions
Garibina, V. A.; et al, Zhurnal Obshchei Khimii, 1985, 55(9), 1994-2006

Production Method 16

Reaction Conditions
1.1 Reagents: Guaiacol ,  Triethylamine Solvents: Diethyl ether ,  Toluene ;  0 °C; 30 min, 0 °C; 0 °C → rt; 3 h, rt
2.1 30 min, 120 °C
Reference
Asymmetric Gold(I)-Catalyzed Tandem Hydroarylation-Nazarov Cyclization: Enantioselective Access to Cyclopentenones
Solas, Marta ; et al, Angewandte Chemie, 2022, 61(35),

Production Method 17

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
1.2 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Water ;  overnight, 0 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water
1.5 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Lithium chloride
Reference
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 2 h, 25 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Chloroform ;  0 °C; 1 h, 25 °C; 3 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Sodium bicarbonate ;  basified
2.1 Solvents: Triethyl phosphite ;  5 h, 150 °C
Reference
Peptidomimetic vinyl heterocyclic inhibitors of cruzain effect antitrypanosomal activity
Chenna, Bala C. ; et al, Journal of Medicinal Chemistry, 2020, 63(6), 3298-3316

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium Solvents: Diethyl ether
Reference
Synthesis of the sex pheromone of Lygus lineolaris (Heteroptera miridae)
Shakirzyanova, G. S.; et al, Chemistry of Natural Compounds (Translation of Khimiya Prirodnykh Soedinenii), 2001, 36(6), 623-624

Production Method 20

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Lithium chloride
Reference
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

Production Method 21

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Benzene
Reference
Trifluoromethanesulfonic acid-catalyzed reaction of diazo compounds with dialkyl phosphites to form phosphonates
Polozov, A. M.; et al, Zhurnal Obshchei Khimii, 1992, 62(6), 1429-30

Production Method 22

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
Reference
α-Lithioalkylphosphonates as functional group carriers. An in situ acrylic ester synthesis
Tay, M. K.; et al, Synthetic Communications, 1988, 18(12), 1349-62

Production Method 23

Reaction Conditions
Reference
Carboxylic acid esters: synthesis from carbonic acid derivatives
Collier, S. J., Science of Synthesis, 2006, 20, 665-709

Production Method 24

Reaction Conditions
1.1 Reagents: PyBOP Solvents: Dichloromethane ;  rt; 2 h, rt
Reference
Development of potent inhibitors of the coxsackievirus 3C protease
Lee, Eui Seung; et al, Biochemical and Biophysical Research Communications, 2007, 358(1), 7-11

Production Method 25

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis and evaluation of designed PKC modulators for enhanced cancer immunotherapy
Hardman, Clayton ; et al, Nature Communications, 2020, 11(1),

Production Method 26

Reaction Conditions
1.1 Reagents: 2,6-Lutidine ,  Ethyl vinyl ether Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  24 h, rt
Reference
A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans
Victoria-Miguel, Jorge; et al, Journal of Organic Chemistry, 2022, 87(14), 9088-9099

Production Method 27

Reaction Conditions
1.1 Solvents: Diethyl ether
2.1 Reagents: Water Catalysts: Sulfuric acid
Reference
Reaction of haloacetylenephosphonates with nucleophilic anions
Garibina, V. A.; et al, Zhurnal Obshchei Khimii, 1985, 55(9), 1994-2006

Triethyl phosphonoacetate Raw materials

Triethyl phosphonoacetate Preparation Products

Triethyl phosphonoacetate Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:867-13-0)
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:867-13-0)膦酰基乙酸三乙酯
Order Number:LE2621037;LE4031;LE18288
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:42
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:867-13-0)Triethyl phosphonoacetate
Order Number:sfd8174
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
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Triethyl phosphonoacetate Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Triethyl phosphonoacetate

Triethyl Phosphonoacetate (CAS No. 867-13-0): Properties, Applications, and Market Insights

Triethyl phosphonoacetate (CAS No. 867-13-0) is a versatile organophosphorus compound widely used in organic synthesis, pharmaceuticals, and agrochemicals. With the molecular formula C8H17O5P, this ester derivative of phosphonoacetic acid plays a crucial role in modern chemical research. Its unique structure, featuring both phosphonate and ester functional groups, makes it valuable for Horner-Wadsworth-Emmons (HWE) reactions, a popular method for olefination in synthetic chemistry.

The growing interest in triethyl phosphonoacetate synthesis and applications stems from its efficiency in forming carbon-carbon double bonds, a fundamental transformation in drug discovery. Researchers frequently search for "triethyl phosphonoacetate price" and "triethyl phosphonoacetate suppliers" due to its increasing demand in pharmaceutical intermediates. The compound's stability and reactivity profile make it preferable to alternative reagents in many synthetic pathways.

In the pharmaceutical industry, triethyl phosphonoacetate uses include the synthesis of α,β-unsaturated esters, which serve as key building blocks for various active pharmaceutical ingredients (APIs). Recent studies highlight its role in developing potential treatments for chronic diseases, aligning with current healthcare trends. The compound's compatibility with green chemistry principles has also gained attention, as manufacturers seek more sustainable synthetic routes.

The physical properties of triethyl phosphonoacetate contribute to its widespread adoption. It typically appears as a colorless to pale yellow liquid with a characteristic ester-like odor, soluble in most organic solvents but poorly soluble in water. These characteristics make it particularly useful for reactions performed under anhydrous conditions. Many laboratory protocols emphasize "triethyl phosphonoacetate handling" precautions, though it remains a relatively stable compound under normal conditions.

Market analysis reveals steady growth in triethyl phosphonoacetate production capacity, particularly in Asia-Pacific regions. The compound's role in synthesizing specialty chemicals drives this expansion. Quality specifications for triethyl phosphonoacetate purity have become more stringent as applications in high-value sectors increase. Analytical methods like GC and HPLC are commonly employed to verify its quality for sensitive applications.

Recent innovations in triethyl phosphonoacetate reactions have expanded its utility. Chemists have developed novel catalytic systems that enhance its efficiency in asymmetric synthesis, addressing the pharmaceutical industry's need for enantiomerically pure compounds. These advancements respond to frequent searches about "triethyl phosphonoacetate mechanism" and "optimizing HWE reactions," reflecting the scientific community's ongoing interest in reaction optimization.

Environmental considerations surrounding triethyl phosphonoacetate have prompted research into biodegradable alternatives and recycling protocols. While the compound itself shows moderate environmental persistence, industry best practices emphasize proper waste management. These discussions connect with broader trends in sustainable chemistry and circular economy principles.

The storage and stability of triethyl phosphonoacetate remain practical concerns for end-users. Manufacturers typically recommend storage in cool, dry conditions away from strong oxidizers. Proper triethyl phosphonoacetate storage conditions help maintain product quality over extended periods, a frequent consideration for bulk purchasers.

Academic and industrial laboratories continue to explore new triethyl phosphonoacetate applications, particularly in materials science. Its use in polymer modification and specialty coatings has shown promising results, opening additional market opportunities. Patent analysis indicates growing intellectual property activity related to novel uses of this compound.

Quality control standards for triethyl phosphonoacetate have evolved to meet diverse application requirements. Specifications typically include parameters like assay percentage, water content, and residual solvents. These metrics address common customer inquiries about "triethyl phosphonoacetate specifications" and "technical grade vs. purified grade" distinctions.

The global supply chain for triethyl phosphonoacetate has adapted to increasing demand fluctuations. While traditional markets in North America and Europe remain strong, emerging economies are showing accelerated growth. This geographic shift reflects broader trends in chemical manufacturing relocation and regional specialization.

Future prospects for triethyl phosphonoacetate appear promising, with research focusing on process intensification and cost reduction. Continuous flow chemistry approaches may revolutionize its production, addressing common queries about "triethyl phosphonoacetate synthesis improvement." These developments could further cement its position as a staple reagent in synthetic chemistry.

In conclusion, triethyl phosphonoacetate (CAS No. 867-13-0) represents a critical tool in modern chemical synthesis. Its balance of reactivity, stability, and versatility ensures continued relevance across multiple industries. As research uncovers new applications and improved synthetic methods, this compound will likely maintain its importance in scientific and industrial contexts for years to come.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
(CAS:867-13-0)
SFD756
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:867-13-0)膦酰基乙酸三乙酯
LE2621037;LE4031;LE18288
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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